molecular formula C19H14N4O2 B1417430 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone CAS No. 866019-63-8

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone

Cat. No.: B1417430
CAS No.: 866019-63-8
M. Wt: 330.3 g/mol
InChI Key: BAHTWINWFXNTQL-UHFFFAOYSA-N
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Description

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone is a complex organic compound featuring a pyrazole ring fused with a pyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its fusion with a pyrimidinone moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid: This compound shares a similar pyrazole structure but differs in its overall molecular framework.

    2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone: Similar to the target compound but lacks the phenyl group at the 6-position.

Uniqueness

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual-ring system and functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-17-11-15(13-7-3-1-4-8-13)20-19(21-17)23-18(25)12-16(22-23)14-9-5-2-6-10-14/h1-12,22H,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHTWINWFXNTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CC(=O)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
Reactant of Route 2
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
Reactant of Route 3
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
Reactant of Route 4
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
Reactant of Route 5
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
Reactant of Route 6
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone

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